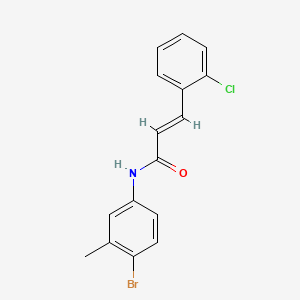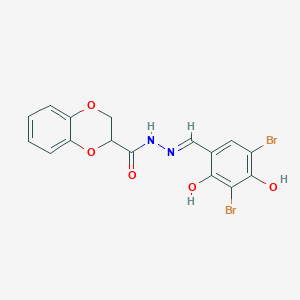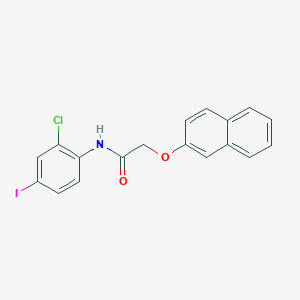![molecular formula C19H20FN3O2S B6028551 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6028551.png)
7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural and biological properties.5]decan-6-one.
Applications De Recherche Scientifique
7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess significant antimicrobial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells.
Mécanisme D'action
The mechanism of action of 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to act by inhibiting bacterial cell wall synthesis and disrupting cancer cell division. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
In addition to its antimicrobial and anticancer activity, this compound has been shown to exhibit other biochemical and physiological effects. It has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, its potent anticancer activity makes it a potential candidate for the development of new cancer therapies. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the development of new antibiotics based on this compound. Given its broad-spectrum antimicrobial activity, it may be possible to modify its structure to improve its efficacy and reduce the development of antibiotic resistance. Another potential direction is the development of new anticancer therapies based on this compound. Further studies are needed to elucidate its exact mechanism of action and identify potential targets for cancer therapy. Additionally, its anti-inflammatory and antioxidant properties may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 4-fluorobenzylamine and 1,3-thiazol-4-ylcarbonyl chloride in the presence of triethylamine. The resulting product is then reacted with 2,7-diazaspiro[4.5]decan-6-one to obtain the final product. The synthesis method is relatively straightforward and has been reported in several research articles.
Propriétés
IUPAC Name |
7-[(4-fluorophenyl)methyl]-2-(1,3-thiazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c20-15-4-2-14(3-5-15)10-22-8-1-6-19(18(22)25)7-9-23(12-19)17(24)16-11-26-13-21-16/h2-5,11,13H,1,6-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVCJVVPLHFHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CSC=N3)C(=O)N(C1)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-(3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6028472.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6028482.png)
![1-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6028492.png)
![7-(3-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6028496.png)
![N-(3-hydroxypropyl)-3-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]propanamide](/img/structure/B6028497.png)
![3-[(diethylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6028504.png)

![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6028519.png)
![methyl 4-({[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6028522.png)
![ethyl 3-benzyl-1-{[3-(ethoxycarbonyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6028527.png)
![5-ethyl-8-oxo-N-(3-pyridinylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B6028539.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(4-fluorobenzyl)-2-piperazinone](/img/structure/B6028549.png)
